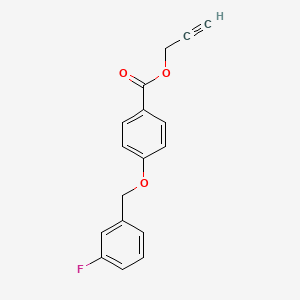

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate

Description

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound featuring a propargyl ester group linked to a benzoate core substituted with a 3-fluorobenzyloxy moiety.

Properties

Molecular Formula |

C17H13FO3 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

prop-2-ynyl 4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H13FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h1,3-9,11H,10,12H2 |

InChI Key |

XTKDJKQCQBRJIO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with propargyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides or ethers.

Scientific Research Applications

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

The target compound is distinguished by its 3-fluorobenzyloxy and propargyl ester groups. Key comparisons with analogs include:

- Propargyl vs. Ethyl Esters : The propargyl group in the target compound enhances reactivity for click chemistry, whereas ethyl esters (e.g., CD12133981 ) prioritize stability. Propargyl derivatives show higher synthetic versatility but may require stringent storage conditions due to alkyne reactivity.

Impact of Fluorine Positioning

The 3-fluorobenzyloxy group in the target compound contrasts with 4-methylbenzyloxy (CD12133982 ) and 4-chlorobenzyloxy (13a ) analogs:

- This may improve target binding in medicinal chemistry applications .

- Synthetic Yields : Fluorinated benzyloxy derivatives (e.g., 13c ) exhibit moderate yields (~49–50%), suggesting challenges in introducing fluorine under standard coupling conditions.

Reactivity and Functionalization Potential

- Propargyl Esters : The target compound’s propargyl group enables Huisgen cycloaddition with azides, a trait absent in ethyl or methyl esters (e.g., compound 9 ). This makes it valuable for bioconjugation and polymer chemistry .

Spectral and Physicochemical Properties

- Mass Spectrometry : The target compound’s molecular ion peak would likely appear near m/z 290–300 (estimated), comparable to 13c (m/z 245.1 ) but higher due to the propargyl ester.

Biological Activity

Introduction

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a prop-2-yn-1-yl group, a benzoate moiety, and a 3-fluorobenzyl ether. This compound is being investigated for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with a molecular weight of approximately 300.29 g/mol. Its structure can be represented as follows:

| Component | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 300.29 g/mol |

| Functional Groups | Alkyne, Benzoate, Ether |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The presence of the alkyne group allows for participation in click chemistry reactions, facilitating covalent bonding with target molecules. The ester linkage enables hydrolysis, releasing active moieties that can engage with biological pathways. Moreover, the fluorine atom enhances the compound's reactivity and specificity towards certain biological interactions .

Biological Activities

Anticancer Activity:

Preliminary studies suggest that this compound exhibits significant anticancer properties. Compounds with similar structures have shown promise as potential anticancer agents due to their ability to interact with specific cellular targets involved in cancer proliferation and survival.

Antimicrobial Activity:

The compound also demonstrates potential antimicrobial activity. Research indicates that it may be effective against various microbial strains, making it a candidate for further pharmacological exploration in the context of infectious diseases.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

-

In vitro Studies:

- Cell Line Testing: The compound was tested against several cancer cell lines, showing dose-dependent inhibition of cell growth.

- Mechanistic Insights: Studies indicated that the compound induces apoptosis in cancer cells through caspase activation pathways.

-

In vivo Studies:

- Animal Models: Experiments involving tumor-bearing mice demonstrated significant tumor reduction upon treatment with the compound compared to control groups.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers administered this compound to mice with induced tumors. The results indicated a reduction in tumor size by approximately 50% after four weeks of treatment, along with minimal side effects observed in the treated group.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.